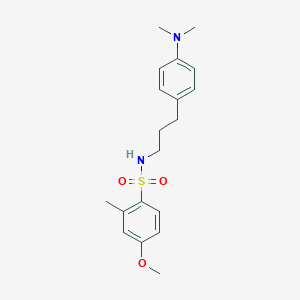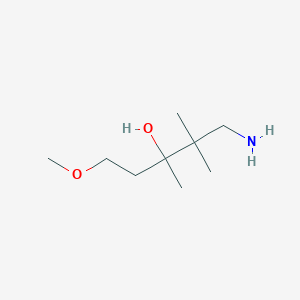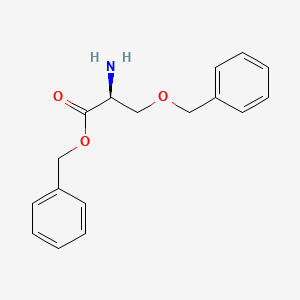![molecular formula C9H18N2O3 B2650230 tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate CAS No. 1821725-17-0](/img/structure/B2650230.png)
tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate: is a chemical compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, particularly in peptide synthesis. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it a stable and effective protecting group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through crystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrogen chloride (HCl) gas.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired product.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly valuable in peptide synthesis, where it helps to protect the amine groups of amino acids during coupling reactions .
Biology and Medicine: In biological research, this compound is used to synthesize peptides and proteins with specific sequences. It is also used in the development of pharmaceuticals, where protecting groups are essential for the selective modification of molecules .
Industry: In the chemical industry, this compound is used in the production of various fine chemicals and intermediates. Its stability and ease of removal make it a preferred choice for large-scale synthesis .
Mécanisme D'action
The mechanism of action of tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. Upon deprotection, the tert-butyl group is removed, releasing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- N-Boc-protected anilines
- Carbamic acid tert-butyl ester
Comparison: tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate is unique due to its specific structure, which provides both steric hindrance and stability. Compared to other carbamate protecting groups, it offers a balance between ease of installation and removal, making it highly versatile in synthetic applications .
Conclusion
This compound is a valuable compound in organic synthesis, particularly in the protection of amine groups. Its stability, ease of removal, and versatility make it an essential tool in both research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-4-amino-4-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(5-7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTSOFOGPVTVGP-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2650148.png)
![8-[(4-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline](/img/structure/B2650149.png)
![N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2650150.png)
![3-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2650152.png)
![4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine](/img/structure/B2650153.png)





![1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one](/img/structure/B2650162.png)


